Sorbitol-6-phosphate

phosphoglucose isomerase inhibition glycolytic regulation plant carbon partitioning

Sorbitol-6-phosphate (Sor6P, CAS 20479-58-7) is the non-substitutable substrate for S6PDH (EC 1.1.1.200) and SorPP (EC 3.1.3.50) with Km values of 2.22 mM and 0.85 mM, respectively. Unlike glucose-6-phosphate (Km=11.6 mM) or mannitol-1-phosphate (no detectable activity), only Sor6P delivers valid kinetic data. As a competitive inhibitor, it discriminates cytosolic (Ki=61 µM) vs. chloroplastic (Ki=40 µM) PGI isoforms and inhibits sucrose-phosphate synthase (Ki=1.83 mM). Co-crystallized with human GKRP (PDB: 4op1, 4px2), Sor6P is the reference ligand for GK–GKRP drug discovery programs. Guaranteed ≥98% purity.

Molecular Formula C6H15O9P
Molecular Weight 262.15 g/mol
CAS No. 20479-58-7
Cat. No. B1195476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitol-6-phosphate
CAS20479-58-7
Molecular FormulaC6H15O9P
Molecular Weight262.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(COP(=O)(O)O)O)O)O)O)O
InChIInChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)
InChIKeyGACTWZZMVMUKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorbitol-6-phosphate (CAS 20479-58-7): A Key Phosphorylated Metabolic Intermediate for Plant Biochemistry and Enzyme Research


Sorbitol-6-phosphate (Sor6P, CAS 20479-58-7) is a monosaccharide phosphate that serves as a central intermediate in sorbitol biosynthesis, primarily in Rosaceae plants such as apple, pear, and loquat [1]. The compound is produced via the NADPH-dependent reduction of glucose-6-phosphate by sorbitol-6-phosphate dehydrogenase (S6PDH, EC 1.1.1.200) and is subsequently hydrolyzed to free sorbitol by sorbitol-6-phosphate phosphatase (SorPP, EC 3.1.3.50) [2]. Beyond its role as a metabolic intermediate, Sor6P functions as a competitive inhibitor of multiple carbohydrate-metabolizing enzymes including phosphoglucose isomerase (PGI) and sucrose-phosphate synthase (SPS), distinguishing it from non-phosphorylated sugar alcohols and hexose phosphates [3]. This dual functionality—both substrate and regulatory ligand—makes Sor6P uniquely valuable for studies of carbon partitioning, photosynthetic regulation, and enzyme kinetics in plant systems.

Why Generic Sugar Phosphates Cannot Substitute for Sorbitol-6-phosphate in Research Applications


Substituting Sor6P with structurally similar hexose phosphates—such as glucose-6-phosphate (G6P), fructose-6-phosphate (F6P), or mannitol-1-phosphate—is not functionally equivalent for research purposes. Sor6P exhibits enzyme-specific kinetic parameters that differ substantially from its analogs: as a substrate for sorbitol-6-phosphate dehydrogenase, it displays a Km of 2.22 mM, whereas G6P shows a markedly higher Km of 11.6 mM for the reverse reaction, reflecting a 5.2-fold difference in enzyme affinity [1]. More critically, Sor6P acts as a potent competitive inhibitor of phosphoglucose isomerase with Ki values of 61 μM (cytosolic) and 40 μM (chloroplastic), while its dephosphorylated counterpart sorbitol inhibits sorbitol-6-phosphate phosphatase only weakly with a Ki of 109 mM—a >2,700-fold difference in inhibitory potency [2][3]. These quantitative divergences in substrate specificity and regulatory function mean that generic substitution with other sugar phosphates or sugar alcohols would fundamentally alter experimental outcomes and invalidate comparative kinetic or metabolic studies.

Sorbitol-6-phosphate: Quantitative Evidence Guide for Differential Enzyme Inhibition and Substrate Kinetics


Competitive Inhibition of Phosphoglucose Isomerase: Ki = 61 μM (Cytosolic) and 40 μM (Chloroplastic)

Sorbitol-6-phosphate (Sor6P) functions as a competitive inhibitor of both cytosolic and chloroplastic isoforms of phosphoglucose isomerase (PGI, EC 5.3.1.9) in apple leaves [1]. In head-to-head comparison, the inhibitory potency of Sor6P differs between the two isoforms, with a Ki of 61 μM for cytosolic PGI and 40 μM for chloroplastic PGI [1]. For context, erythrose-4-phosphate (E4P), another known PGI inhibitor, exhibits Ki values of 1.2 μM (cytosolic) and 3.0 μM (chloroplastic) in the same study, indicating that Sor6P is a moderately potent physiological regulator rather than a tight-binding inhibitor [1]. The inhibition pattern is competitive with respect to the substrate glucose-6-phosphate, confirming that Sor6P binds to the enzyme active site as a substrate analog [1].

phosphoglucose isomerase inhibition glycolytic regulation plant carbon partitioning

Competitive Inhibition of Sucrose-Phosphate Synthase: Ki = 1.83 mM with F6P Substrate Competition

Sorbitol-6-phosphate acts as a competitive inhibitor of sucrose-phosphate synthase (SPS) purified from mature apple leaves [1]. Kinetic analysis established that Sor6P competitively inhibits SPS with a Ki of 1.83 mM relative to the substrate fructose-6-phosphate (F6P) [1]. In the same study, F6P displayed a Km of 0.36 mM, indicating that Sor6P binds to the SPS active site with approximately 5-fold lower affinity than the native substrate [1]. Additionally, Sor6P was shown to inhibit the G6P-mediated activation of SPS, providing a dual regulatory mechanism that distinguishes it from inorganic phosphate, which exhibited only 7–10% inhibition at 10 mM under identical assay conditions [1].

sucrose biosynthesis regulation SPS inhibition carbon flux modulation

Substrate Specificity of Sorbitol-6-phosphate Phosphatase: Km = 0.85 mM with Negligible Activity on Other Phosphate Esters

Sorbitol-6-phosphate phosphatase (SorPP, EC 3.1.3.50) purified 1727-fold from apple leaves exhibits high specificity for Sor6P with a Km of 0.85 mM and a maximal specific activity of 89.8 μmol min⁻¹ mg⁻¹ protein at 2 mM substrate [1]. The enzyme is unable to cleave other phosphate esters at a significant rate, confirming its dedicated role in the sorbitol biosynthetic pathway [1]. In a direct head-to-head comparison, the dephosphorylated product sorbitol acts as a competitive inhibitor of SorPP but with a Ki of 109 mM—approximately 128-fold higher than the substrate Km [1]. Other soluble carbohydrates present in apple leaves (glucose, fructose, and sucrose) showed little effect on enzyme activity [2].

phosphatase substrate specificity sorbitol biosynthesis enzyme kinetics

Differential Substrate Affinity for Sorbitol-6-phosphate Dehydrogenase: Sor6P Km = 2.22 mM vs G6P Km = 11.6 mM

Sorbitol-6-phosphate dehydrogenase (S6PDH, EC 1.1.1.200) catalyzes the reversible interconversion of glucose-6-phosphate (G6P) and sorbitol-6-phosphate (Sor6P) using NADP(H) as cofactor [1]. In loquat leaf S6PDH, the Km for Sor6P in the oxidation direction is 2.22 mM, whereas the Km for G6P in the reduction direction is 11.6 mM—a 5.2-fold difference in substrate affinity [1]. The enzyme displays higher catalytic efficiency in the direction of G6P reduction (sorbitol synthesis) than in the reverse direction at neutral pH, consistent with its physiological role in photosynthetic sorbitol production [1]. Neither mannitol-1-phosphate nor fructose-6-phosphate served as substrates, confirming the enzyme's specificity [1].

S6PDH kinetics NADPH-dependent reduction photosynthetic carbon metabolism

Kinetic Preference for Sor6P Oxidation over F6P Reduction in Bacterial S6PDH

The sorbitol-6-phosphate 2-dehydrogenase SrlD from Erwinia amylovora (EC 1.1.1.140) catalyzes the NAD⁺-dependent interconversion of D-sorbitol 6-phosphate and D-fructose 6-phosphate [1]. Kinetic analysis reveals that SrlD is substantially faster at oxidizing D-sorbitol 6-phosphate than reducing D-fructose 6-phosphate under identical in vitro conditions [1]. Despite this kinetic preference, equilibrium analysis demonstrated that only a portion of the D-sorbitol 6-phosphate present in the reaction is converted to D-fructose 6-phosphate, indicating thermodynamic constraints distinct from kinetic behavior [1]. The crystal structure solved at 1.84 Å resolution—the first for any EC 1.1.1.140 enzyme—identified Lys42 as a critical residue conferring selectivity toward the phosphosubstrate [1].

bacterial sorbitol metabolism S6PDH structural enzymology NAD-dependent dehydrogenase

Sorbitol-6-phosphate as a Potent Analog of Fructose-6-phosphate in Glucokinase Regulatory Protein Studies

In the mammalian glucokinase regulatory protein (GKRP) system, sorbitol 6-phosphate functions as a potent analog of fructose 6-phosphate, exerting hyperbolic, partial inhibition on glucokinase activity [1]. Among phosphate esters tested, sorbitol 6-phosphate was identified as the most potent inhibitor, suggesting that fructose 6-phosphate is recognized by the regulatory protein in its open-chain configuration [1]. The inhibition is characterized as partial rather than complete, with the degree of inhibition increasing with regulatory protein concentration [1]. This distinguishes Sor6P from fructose 1-phosphate, which antagonizes GKRP-mediated inhibition by causing dissociation of the glucokinase–regulatory protein complex [2]. Crystal structures of human GKRP bound to Sor6P and small-molecule disruptors have been deposited in the Protein Data Bank (PDB IDs: 4op1, 4px2) [3].

glucokinase regulation GKRP ligand hepatic glucose metabolism

Recommended Research and Industrial Applications for Sorbitol-6-phosphate Based on Quantified Evidence


Enzymatic Assays for Sorbitol-6-phosphate Dehydrogenase (S6PDH) and Phosphatase (SorPP)

Sorbitol-6-phosphate is the definitive substrate for S6PDH (EC 1.1.1.200) and SorPP (EC 3.1.3.50) activity assays. The well-characterized Km values—2.22 mM for S6PDH oxidation direction and 0.85 mM for SorPP hydrolysis—enable precise kinetic studies of the sorbitol biosynthetic pathway in Rosaceae plants [1][2]. Neither glucose-6-phosphate (Km = 11.6 mM for S6PDH reduction direction) nor mannitol-1-phosphate (no detectable activity) can substitute for these assays [1]. The absolute substrate specificity of SorPP (negligible activity on hexose 6-phosphates) makes Sor6P essential for accurate pathway reconstitution and enzyme characterization studies [2].

Phosphoglucose Isomerase (PGI) Inhibition Studies in Plant Carbon Partitioning Research

Sorbitol-6-phosphate serves as a competitive inhibitor of PGI with well-defined Ki values of 61 μM (cytosolic) and 40 μM (chloroplastic) [3]. This differential isoform inhibition enables researchers to discriminate between cytosolic and chloroplastic PGI activities in plant tissues—a capability not offered by non-specific inhibitors. Investigators studying carbon flux between starch synthesis (chloroplastic) and sucrose/sorbitol biosynthesis (cytosolic) can use Sor6P at precisely titrated concentrations to modulate PGI activity and quantify metabolic rerouting effects. The competitive inhibition mechanism with respect to glucose-6-phosphate provides a validated framework for interpreting results [3].

Sucrose-Phosphate Synthase (SPS) Regulation and Metabolic Crosstalk Studies

In Rosaceae species where sorbitol and sucrose serve as dual photosynthetic transport products, Sor6P is a specific competitive inhibitor of SPS with a Ki of 1.83 mM [4]. This inhibition is mechanistically distinct from the weak, non-specific effects of inorganic phosphate (7–10% inhibition at 10 mM) [4]. Researchers investigating the regulatory crosstalk between sorbitol and sucrose biosynthetic pathways can employ Sor6P to selectively suppress SPS activity and quantify compensatory changes in sorbitol synthesis. The compound's dual action—direct competitive inhibition of SPS and suppression of G6P-mediated activation—provides a physiologically relevant tool for dissecting carbon allocation mechanisms in apple, pear, and related fruit crops [4].

Glucokinase Regulatory Protein (GKRP) Ligand for Diabetes Target Validation

Sorbitol-6-phosphate is the most potent known phosphate ester ligand for GKRP and has been co-crystallized with human GKRP (PDB IDs: 4op1, 4px2) [5][6]. This structural validation makes Sor6P an essential reference compound for structure-based drug discovery programs targeting the GK–GKRP interaction. Researchers screening for small-molecule disruptors of the GK–GKRP complex can use Sor6P as a positive control ligand to benchmark assay performance and validate binding-site engagement. The compound's well-documented hyperbolic partial inhibition kinetics enable quantitative characterization of competitor effects in enzyme-coupled assays [5].

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